molecular formula C8H18N2 B2488524 1-(1-Methylpiperidin-4-yl)ethan-1-amine CAS No. 1095499-33-4

1-(1-Methylpiperidin-4-yl)ethan-1-amine

Cat. No. B2488524
CAS RN: 1095499-33-4
M. Wt: 142.246
InChI Key: YYBLKINSGHLYAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 1-(1-Methylpiperidin-4-yl)ethan-1-amine involves various chemical reactions. An example includes the synthesis of 5-methyl-6-acetyl substituted indole and gramine derivatives through Diels-Alder cycloaddition, followed by acid-catalyzed cyclization and Mannich reaction (Kukuljan, Kranjc, & Perdih, 2016). Another synthesis pathway is the preparation of [11C]methylpiperidin-4-yl propionate for in vivo measurements of acetylcholinesterase activity, demonstrating the compound's synthesis versatility (Snyder et al., 1998).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(1-Methylpiperidin-4-yl)ethan-1-amine has been studied through various spectroscopic methods. For instance, the structural evaluation of 5-methyl-6-acetyl substituted indole and gramine derivatives was achieved using IR, 1H NMR, mass spectroscopy, elemental analysis, and melting point determination (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-(1-Methylpiperidin-4-yl)ethan-1-amine derivatives can vary significantly. The synthesis of N-Mannich bases from 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol illustrates the compound's ability to undergo Mannich reactions, forming derivatives with potentially varied biological activities (Cebeci, 2023).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and structural evaluation of substituted indole and gramine derivatives provide insights into their physical properties, including melting points determined through the synthesis process (Kukuljan, Kranjc, & Perdih, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and stability, are essential for the application and handling of 1-(1-Methylpiperidin-4-yl)ethan-1-amine derivatives. The synthesis and analysis of such compounds, as demonstrated in various research studies, highlight their potential in creating novel chemical entities with specific properties and activities (Snyder et al., 1998).

Scientific Research Applications

Catalysis and Synthesis

1-(1-Methylpiperidin-4-yl)ethan-1-amine is involved in various catalytic processes and synthetic pathways. For instance, it has been used in reactions catalyzed by tungsten(0) to form diamines containing the tetrahydrofuran ring, useful in organic synthesis (Kocięcka et al., 2018). Similarly, it plays a role in the synthesis of complex molecules like 5-Methyl-6-acetyl Substituted Indole and Gramine, demonstrating its versatility in organic chemistry (Kukuljan et al., 2016).

Polymer Chemistry

In the field of polymer chemistry, this compound has been a component in the synthesis of poly(amido-amine)s (PAAs). These PAAs, with varying physicochemical properties, have potential applications in biomedicine and materials science (Ferruti et al., 2000). Furthermore, the synthesis and characterization of new monomers and polymers containing hindered piperidine groups demonstrate the compound's relevance in developing new polymeric materials (Ling & Habicher, 1998).

Medical Imaging

1-(1-Methylpiperidin-4-yl)ethan-1-amine has been used in the synthesis of radiolabeled compounds, such as 1-[11C]methylpiperidin-4-yl propionate, for in vivo measurements of acetylcholinesterase activity in medical imaging (Snyder et al., 1998). This application is significant for diagnosing and researching neurological conditions.

Catalysis in Organic Reactions

This compound is integral to the development of catalysts for organic reactions. For example, it has been used in the Ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes, enabling the rapid synthesis of cyclic imines and indoles, important intermediates in pharmaceutical synthesis (Kondo et al., 2002).

Material Science

In material science, it has been involved in the preparation of palladium complexes used as catalysts for the methoxycarbonylation of olefins, an important process in the production of various industrial materials (Zulu et al., 2020).

properties

IUPAC Name

1-(1-methylpiperidin-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(9)8-3-5-10(2)6-4-8/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBLKINSGHLYAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methylpiperidin-4-yl)ethan-1-amine

CAS RN

1095499-33-4
Record name 1-(1-methylpiperidin-4-yl)ethan-1-amine
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